Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate typically involves the reaction of 4-chloropyrazole with a suitable pyridine derivative under specific conditions. One common method includes the use of methyl chloroformate as a reagent, which facilitates the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its position of the chlorine atom and ester group differentiates it from other similar compounds, leading to unique properties and applications .
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Research indicates that this compound may inhibit specific kinases associated with cancer progression, such as AXL and c-MET, which are known to play roles in metastasis and therapeutic resistance.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | <50 | Kinase inhibition |
A549 | <50 | Kinase inhibition |
Anti-Inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Studies suggest that it may modulate pathways involving mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .
Table 2: Anti-Inflammatory Activity Data
Compound | IC50 (µM) | Target |
---|---|---|
Methyl 4-chloro | <50 | MAPKs |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to the inhibition of tumor growth and reduction of inflammation.
Key Molecular Targets
- AXL Kinase : Involved in cell survival and proliferation.
- c-MET Kinase : Plays a role in cell growth and differentiation.
- MAPKs : Regulate various cellular processes including inflammation.
Case Studies and Research Findings
Recent studies have further elucidated the potential of this compound in cancer treatment:
- In vitro Studies : Demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values below 50 µM.
- In vivo Models : Preliminary animal studies indicated reduced tumor size when administered alongside standard chemotherapy agents.
- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with other anticancer drugs to enhance therapeutic outcomes.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7/h2-5H,1H3 |
InChI Key |
NTIYJQQCHBDWKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
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